

PG-11047: A Second-Generation Spermine Analogue for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(E/Z)-PG-11047	
Cat. No.:	B1239177	Get Quote

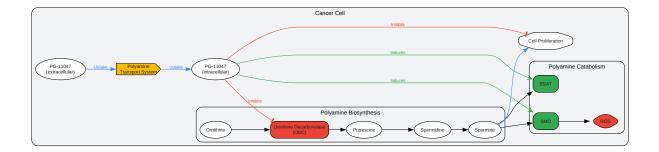
An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

PG-11047 (also known as CGC-11047) is a second-generation, conformationally restricted spermine analogue that has demonstrated significant potential as an anticancer agent. Polyamines, such as spermine, are essential for cell growth and proliferation, and their metabolism is often dysregulated in cancer. PG-11047 acts as a nonfunctional competitor of natural polyamines, leading to the inhibition of tumor cell growth. This technical guide provides a comprehensive overview of PG-11047, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Mechanism of Action

PG-11047 exerts its anticancer effects through a multi-pronged approach that disrupts polyamine homeostasis within cancer cells.[1][2] A selective polyamine transport system facilitates its entry into rapidly dividing cells.[1] Once inside, PG-11047:


- Inhibits Polyamine Biosynthesis: It downregulates the activity of key enzymes involved in polyamine synthesis, such as ornithine decarboxylase (ODC).[2][3]
- Induces Polyamine Catabolism: It upregulates the polyamine catabolic enzymes spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMO), leading to

the breakdown of natural polyamines.[1][2]

- Competes with Natural Polyamines: PG-11047 displaces natural polyamines from their binding sites, interfering with their normal cellular functions.[1]
- Induces Reactive Oxygen Species (ROS): The induction of SMO can lead to the production of ROS, contributing to cellular damage and apoptosis.[1][2]

This concerted action results in the depletion of intracellular polyamine pools, which is critical for halting cancer cell proliferation.

Click to download full resolution via product page

Mechanism of action of PG-11047 in cancer cells.

Quantitative Data In Vitro Activity

PG-11047 has demonstrated cytostatic and cytotoxic activity against a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values from various studies are summarized below.

Cell Line	Cancer Type	IC50 / EC50 (nM)	Reference
Pediatric Preclinical Testing Program (PPTP) Panel			
Median	Various Pediatric Cancers	71 (EC50)	[4]
Ewing Sarcoma Panel	Ewing Sarcoma	<21.5 (Median EC50)	[5]
Neuroblastoma Panel	Neuroblastoma	574.5 (Median EC50)	[5]
Lung Cancer Cell Lines			
A549	Non-Small Cell Lung Cancer	~100 - 500	[3]
H157	Non-Small Cell Lung Cancer	~100 - 500	[3]
H69	Small Cell Lung Cancer	~100 - 500	[3]
H82	Small Cell Lung Cancer	~100 - 500	[3]
Prostate Cancer Cell Lines			
DU-145	Prostate Cancer	50	[3]
Colon Cancer Cell Lines			
HCT116	Colon Cancer	8000	[6]

Preclinical In Vivo Efficacy

Preclinical studies in xenograft models have shown that PG-11047, both as a single agent and in combination, can significantly inhibit tumor growth.

Cancer Model	Treatment	Dosing Schedule	Key Findings	Reference
A549 (NSCLC) Xenograft	PG-11047	100 mg/kg, IP, weekly for 3 weeks, followed by a 1-week rest, for 14 weeks	Significantly delayed tumor progression (P < 0.0001).	[3]
A549 (NSCLC) Xenograft	PG-11047 + Cisplatin	Not specified	Potentiated the antitumor effect of cisplatin.	[1][7]
DU-145 (Prostate) Xenograft	PG-11047	Not specified	Significantly inhibited tumor development as a single agent.	[1][7]
DU-145 (Prostate) Xenograft	PG-11047 + Bevacizumab	Not specified	Significantly enhanced antitumor activity compared to either agent alone.	[1][7]
Pediatric Solid Tumor Xenografts	PG-11047	100 mg/kg, IP, weekly for 6 weeks	Induced significant differences in event-free survival in 5 of 32 evaluable solid tumor xenografts.	[1][4]
Ependymoma Xenograft	PG-11047	100 mg/kg, IP, weekly for 6 weeks	Caused tumor regression in a single case.	[4]

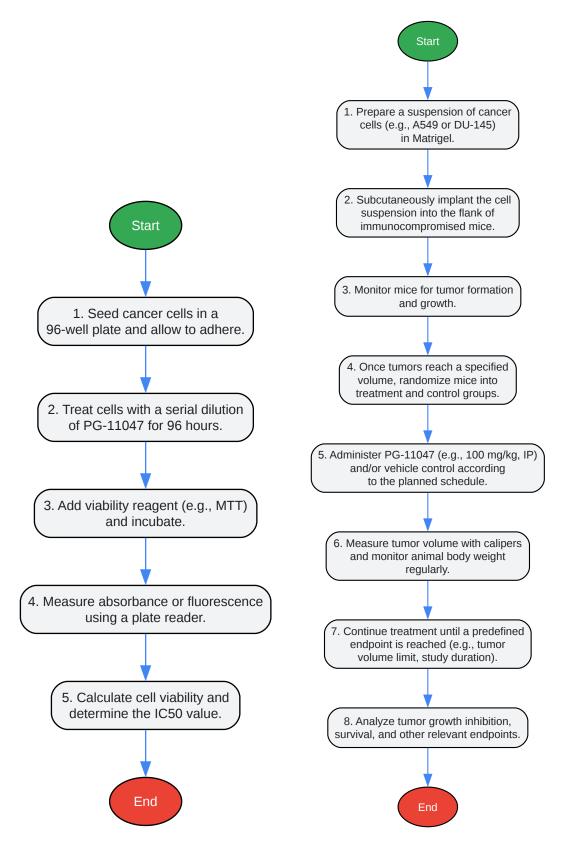
Clinical Trial Results

Phase I clinical trials have evaluated the safety and preliminary efficacy of PG-11047 as a monotherapy and in combination with other anticancer agents.

Phase I Monotherapy Trial (NCT00705653)[8][9]

Parameter	Value
Patient Population	46 patients with advanced refractory solid tumors
Dosing Schedule	60-minute IV infusion on days 1, 8, and 15 of a 28-day cycle
Dose Range	50 to 750 mg
Maximum Tolerated Dose (MTD)	610 mg
Dose-Limiting Toxicities (DLTs)	Primarily gastrointestinal (mucositis, diarrhea), angioedema, and elevated ALT.
Most Common Adverse Events	Fatigue and anorexia
Efficacy	30% of patients achieved stable disease.

Phase Ib Combination Trial (NCT00705874)[8][10]



Combination Agent	Maximum Tolerated Dose (MTD) of PG-11047	Efficacy Highlights
Bevacizumab	590 mg	12% Partial Response (PR), 40% Stable Disease (SD)
Erlotinib	590 mg	33.3% SD
Cisplatin	590 mg	54.1% SD, 20% unconfirmed PRs
5-Fluorouracil (5-FU)	590 mg	71.4% SD
Gemcitabine	MTD not determined due to DLTs at low doses.	-
Docetaxel	MTD not determined due to DLTs at low doses.	-
Sunitinib	MTD not determined due to DLTs at low doses.	-

Experimental Protocols In Vitro Cell Growth Inhibition Assay

This protocol describes a general method for determining the IC50 of PG-11047 in cancer cell lines using a colorimetric assay such as MTT or a fluorescence-based assay.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Initial Testing (Stage 1) of the Polyamine Analog PG11047 by the Pediatric Preclinical Testing Program PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical evaluation of the anticancer potential of the polyamine-based nanocarrier Nano11047 | PLOS One [journals.plos.org]
- 3. In vitro and in vivo effects of the conformationally restricted polyamine analogue CGC-11047 on small cell and non-small cell lung cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initial testing (stage 1) of the polyamine analog PG11047 by the pediatric preclinical testing program PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Self-Assembled Alkylated Polyamine Analogs as Supramolecular Anticancer Agents PMC [pmc.ncbi.nlm.nih.gov]
- 7. The polyamine analog PG11047 potentiates the antitumor activity of cisplatin and bevacizumab in preclinical models of lung and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase I dose-escalation study of the polyamine analog PG-11047 in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PG-11047: A Second-Generation Spermine Analogue for Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1239177#pg-11047-as-a-second-generation-spermine-analogue]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com